molecular formula C22H22N2O B6486226 (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide CAS No. 852138-42-2

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide

Cat. No. B6486226
CAS RN: 852138-42-2
M. Wt: 330.4 g/mol
InChI Key: KGLGSXUGGVLWPT-QBFSEMIESA-N
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Description

The compound “(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a carbazole group (a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring), and an amide group (consisting of a carbonyl group (C=O) linked to a nitrogen atom). The “2Z” indicates the configuration of the double bond in the prop-2-enamide part of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The carbazole and phenyl groups are both aromatic, meaning they have a special type of stability due to the delocalization of electrons in their ring structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbazole and phenyl groups are relatively stable due to their aromaticity, but the amide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .

Scientific Research Applications

2Z-3-phenyl-N-carbazole has a wide range of applications in the scientific research field. It has been used as a fluorescent probe for the detection of amines and as a fluorescent imaging agent for the study of protein-protein interactions. It has also been used to study the structure and function of G-protein coupled receptors, as well as to investigate the role of post-translational modifications in signal transduction pathways.

Advantages and Limitations for Lab Experiments

2Z-3-phenyl-N-carbazole has several advantages for lab experiments. It is a small molecule, which makes it easy to handle and store. It is also highly soluble in aqueous solutions, which makes it ideal for use in a variety of biochemical and physiological experiments. One limitation of 2Z-3-phenyl-N-carbazole is that it is relatively unstable in the presence of light, which can limit its use in certain types of experiments.

Future Directions

The unique properties of 2Z-3-phenyl-N-carbazole make it a promising tool for a variety of scientific research applications. Future research should focus on further exploring the potential of this compound as a fluorescent probe for the detection of proteins and other biological molecules, as well as its potential as a therapeutic agent. Additionally, further research should be done on the biochemical and physiological effects of 2Z-3-phenyl-N-carbazole, as well as its potential to modulate the expression of genes involved in cell cycle regulation.

Synthesis Methods

2Z-3-phenyl-N-carbazole can be synthesized using a two-step synthesis process. The first step involves reacting a substituted phenyl-2-propenamide with the compound 2,3,4,9-tetrahydro-1H-carbazol-6-yl chloride in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves purifying the product by recrystallization.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and how it is handled. Proper safety precautions should always be taken when handling chemical compounds .

properties

IUPAC Name

(Z)-3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10-14,24H,4-5,8-9,15H2,(H,23,25)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLGSXUGGVLWPT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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